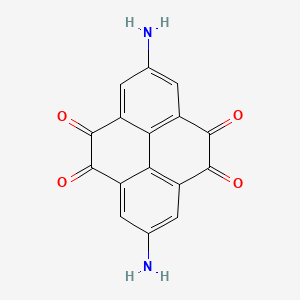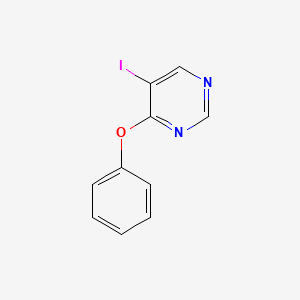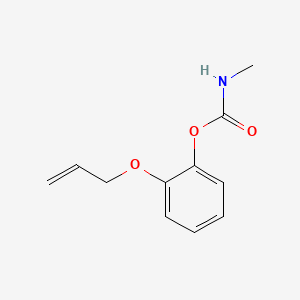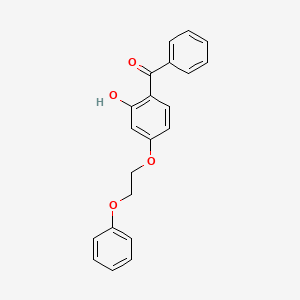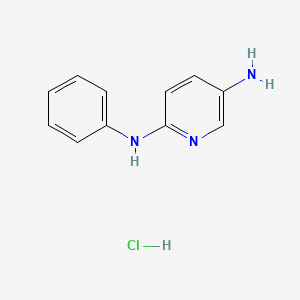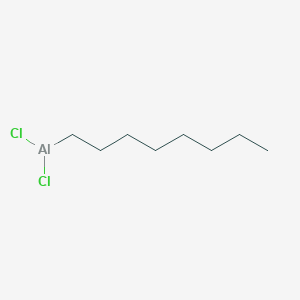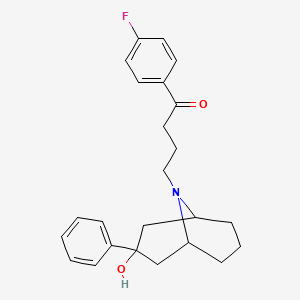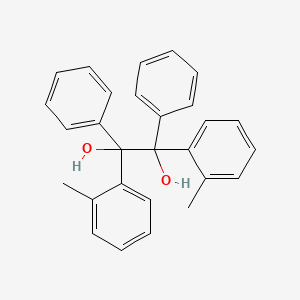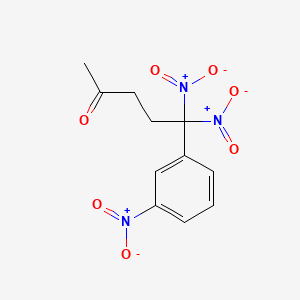
Methyl 2,4-dichloroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,4-dichloroquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dichloroquinoline-3-carboxylate typically involves the chlorination of quinoline derivatives followed by esterification. A common synthetic route might include:
Chlorination: Starting with quinoline, chlorination at the 2 and 4 positions can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Esterification: The resulting dichloroquinoline can then be esterified with methanol in the presence of a catalyst such as sulfuric acid (H2SO4) to form this compound.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
化学反应分析
Types of Reactions
Methyl 2,4-dichloroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: The chlorine atoms at positions 2 and 4 can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could produce various substituted quinoline derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Methyl 2,4-dichloroquinoline-3-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, disrupting their normal function and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline structure.
Quinoline: The parent compound of many derivatives with diverse biological activities.
2,4-Dichloroquinoline: A closely related compound with similar chemical properties.
Uniqueness
Methyl 2,4-dichloroquinoline-3-carboxylate is unique due to its specific substitution pattern and ester functional group, which can influence its reactivity and biological activity compared to other quinoline derivatives.
属性
分子式 |
C11H7Cl2NO2 |
|---|---|
分子量 |
256.08 g/mol |
IUPAC 名称 |
methyl 2,4-dichloroquinoline-3-carboxylate |
InChI |
InChI=1S/C11H7Cl2NO2/c1-16-11(15)8-9(12)6-4-2-3-5-7(6)14-10(8)13/h2-5H,1H3 |
InChI 键 |
FVKNTLUNWXTDTD-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C2=CC=CC=C2N=C1Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


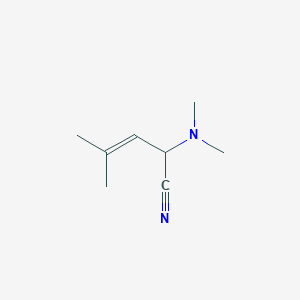
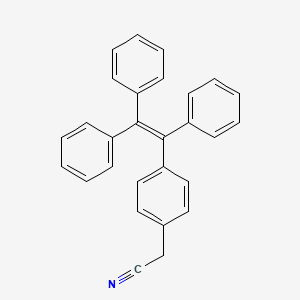
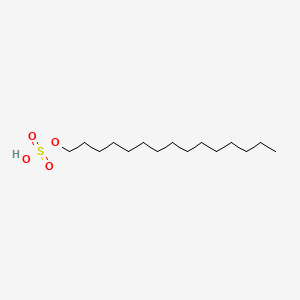
(2-dicyclohexylphosphinophenyl)methane](/img/structure/B13742359.png)
